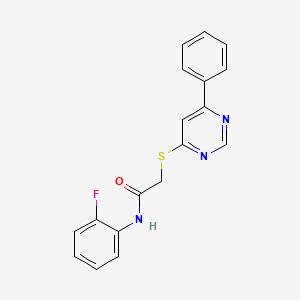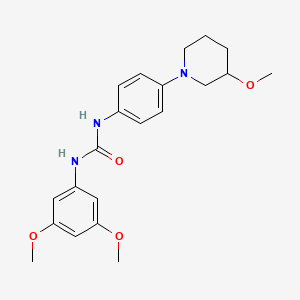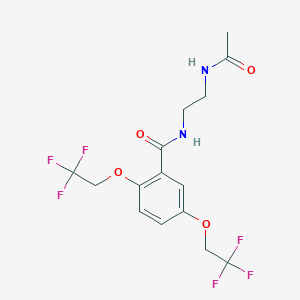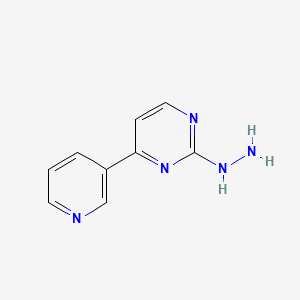![molecular formula C22H21N3S B2791158 7-benzyl-5,6-dimethyl-4-[(3-methylphenyl)sulfanyl]-7H-pyrrolo[2,3-d]pyrimidine CAS No. 303149-16-8](/img/structure/B2791158.png)
7-benzyl-5,6-dimethyl-4-[(3-methylphenyl)sulfanyl]-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-benzyl-5,6-dimethyl-4-[(3-methylphenyl)sulfanyl]-7H-pyrrolo[2,3-d]pyrimidine (hereafter referred to as “this compound” or “this compound” for short) is a heterocyclic organic compound that has been studied for its potential to be used as a pharmaceutical and therapeutic agent. It is a member of the pyrrolo[2,3-d]pyrimidine family of compounds, which have been studied for their potential to act as enzyme inhibitors, antifungal agents, and anti-cancer agents. This compound has been studied for its ability to act as an inhibitor of the enzymes acetylcholinesterase and butyrylcholinesterase. In addition, it has been studied for its potential use as an antifungal agent, as well as a potential anti-cancer agent.
Mechanism of Action
7-benzyl-5,6-dimethyl-4-[(3-methylphenyl)sulfanyl]-7H-pyrrolo[2,3-d]pyrimidine has been studied for its ability to act as an inhibitor of the enzymes acetylcholinesterase and butyrylcholinesterase. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, while butyrylcholinesterase is an enzyme that breaks down the neurotransmitter butyrylcholine. By blocking the activity of these enzymes, this compound can potentially increase the levels of acetylcholine and butyrylcholine in the body.
Biochemical and Physiological Effects
This compound has been studied for its potential to act as an inhibitor of the enzymes acetylcholinesterase and butyrylcholinesterase. By blocking the activity of these enzymes, this compound can potentially increase the levels of acetylcholine and butyrylcholine in the body. This can lead to a variety of biochemical and physiological effects, such as increased alertness, improved memory, and improved concentration. In addition, increased levels of acetylcholine and butyrylcholine can potentially lead to improved muscle contractions, which can lead to improved physical performance.
Advantages and Limitations for Lab Experiments
The synthesis of 7-benzyl-5,6-dimethyl-4-[(3-methylphenyl)sulfanyl]-7H-pyrrolo[2,3-d]pyrimidine is relatively simple and can be done in a laboratory setting. This makes it an attractive compound for laboratory experiments. In addition, the compound has been studied for its potential to act as an inhibitor of the enzymes acetylcholinesterase and butyrylcholinesterase, as well as its potential to act as an antifungal and anti-cancer agent. This makes it an attractive compound for a variety of research applications. The main limitation of this compound is that its effects have not been extensively studied in humans, so its potential therapeutic uses are still largely unknown.
Future Directions
For research include further study of the compound’s effects on acetylcholinesterase and butyrylcholinesterase, as well as its potential use as an antifungal and anti-cancer agent. In addition, further research should be conducted to determine the compound’s potential therapeutic uses in humans. Finally, further research should be conducted to determine the compound’s potential interactions with other drugs and its potential side effects.
Synthesis Methods
The synthesis of 7-benzyl-5,6-dimethyl-4-[(3-methylphenyl)sulfanyl]-7H-pyrrolo[2,3-d]pyrimidine has been described in several studies. The most common synthesis method involves the reaction of 4-methylbenzenesulfonyl chloride with 1-methyl-3-benzylpyrrolidine-2-carboxylic acid, followed by a cyclization reaction with p-toluenesulfonic acid. This method yields this compound in high yields.
Scientific Research Applications
7-benzyl-5,6-dimethyl-4-[(3-methylphenyl)sulfanyl]-7H-pyrrolo[2,3-d]pyrimidine has been studied for its potential to act as an inhibitor of the enzymes acetylcholinesterase and butyrylcholinesterase. In addition, it has been studied for its potential use as an antifungal agent, as well as a potential anti-cancer agent. In particular, this compound has been studied for its potential to inhibit the growth of Candida albicans, a type of fungus that can cause infections in humans. In addition, it has been studied for its potential to inhibit the growth of various types of cancer cells, including breast cancer, prostate cancer, and melanoma.
properties
IUPAC Name |
7-benzyl-5,6-dimethyl-4-(3-methylphenyl)sulfanylpyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3S/c1-15-8-7-11-19(12-15)26-22-20-16(2)17(3)25(21(20)23-14-24-22)13-18-9-5-4-6-10-18/h4-12,14H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLTZNSAHXBHQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SC2=NC=NC3=C2C(=C(N3CC4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-Amino-1-[4-(methylsulfanyl)phenyl]ethyl}dimethylamine hydrochloride](/img/structure/B2791075.png)
![3,3-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide](/img/structure/B2791077.png)



![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2791083.png)

![4-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(2,6-dimethylphenyl)-4-oxobutanamide](/img/structure/B2791087.png)
![2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine](/img/structure/B2791088.png)


![3-ethyl-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2791094.png)
![2-[(3-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2791095.png)
